Ethyl 4-hydroxy-2-(trifluoromethoxy)benzoate
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Overview
Description
Ethyl 4-hydroxy-2-(trifluoromethoxy)benzoate: is an organic compound with the molecular formula C10H9F3O4 It is a derivative of benzoic acid, featuring a trifluoromethoxy group at the 2-position and a hydroxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-hydroxy-2-(trifluoromethoxy)benzoate typically involves the esterification of 4-hydroxy-2-(trifluoromethoxy)benzoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-hydroxy-2-(trifluoromethoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 4-hydroxy-2-(trifluoromethoxy)benzaldehyde.
Reduction: Formation of 4-hydroxy-2-(trifluoromethoxy)benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-hydroxy-2-(trifluoromethoxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-hydroxy-2-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The hydroxy group can form hydrogen bonds with target proteins, influencing their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with various biological pathways.
Comparison with Similar Compounds
- Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate
- Propyl 4-hydroxy-2-(trifluoromethoxy)benzoate
- Butyl 4-hydroxy-2-(trifluoromethoxy)benzoate
Comparison: this compound is unique due to its specific ester group, which influences its solubility and reactivity. Compared to its methyl and propyl analogs, the ethyl ester provides a balance between hydrophilicity and lipophilicity, making it suitable for a wider range of applications. The trifluoromethoxy group imparts stability and enhances the compound’s biological activity compared to non-fluorinated analogs.
Properties
IUPAC Name |
ethyl 4-hydroxy-2-(trifluoromethoxy)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O4/c1-2-16-9(15)7-4-3-6(14)5-8(7)17-10(11,12)13/h3-5,14H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEHIMBNFJOBQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)O)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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